2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide
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Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide” is a chemical compound with a complex structure . It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 53 bonds . It includes 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Compounds similar to the queried chemical structure have been synthesized and evaluated for anti-inflammatory and analgesic activities. For instance, derivatives of pyrimidine have demonstrated significant activity in this area, suggesting a potential pathway for the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives and related compounds have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit potent antibacterial and antifungal activities, which could be leveraged in the development of new antibiotics to combat resistant microbial strains (Kerru et al., 2019).
Anticancer Activity
Research into pyrimidine derivatives has also revealed their potential in anticancer therapy. Certain synthesized compounds have shown the ability to inhibit the growth of cancer cells, offering a promising direction for cancer treatment and the discovery of novel anticancer drugs (Al-Sanea et al., 2020).
Enzyme Inhibition
Another area of application is enzyme inhibition, where compounds with a similar structure have been used to study their effects on various biological targets. For example, inhibitors of kidney-type glutaminase have been explored for their therapeutic potential, highlighting the importance of such compounds in biochemical research (Shukla et al., 2012).
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N3O3S/c1-3-5-12-22-19(25)18-16(11-13-27-18)23(20(22)26)14-17(24)21(4-2)15-9-7-6-8-10-15/h6-11,13,18H,3-5,12,14H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGSKKYXAPHWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(CC)C3=CC=CC=C3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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